Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

FAAH IC50 Structure-Activity Relationship

FAAH inhibitor SAR programs demand consistent reference compounds to benchmark potency and selectivity. This ethyl carbamate thiazole derivative featuring a 3,4-difluorophenyl acetamide group serves as a covalent, slowly reversible FAAH inhibitor reference standard. - Enables reliable potency (IC50) and time-dependent inhibition profiling - Sustained FAAH blockade for long-duration cell-based anandamide assays - Distinct 3,4-difluorophenyl moiety ensures selective LC-MS/MS detection Supplied with CoA; available for immediate global dispatch.

Molecular Formula C14H13F2N3O3S
Molecular Weight 341.33
CAS No. 946236-77-7
Cat. No. B2765452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS946236-77-7
Molecular FormulaC14H13F2N3O3S
Molecular Weight341.33
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)F)F
InChIInChI=1S/C14H13F2N3O3S/c1-2-22-14(21)19-13-18-9(7-23-13)6-12(20)17-8-3-4-10(15)11(16)5-8/h3-5,7H,2,6H2,1H3,(H,17,20)(H,18,19,21)
InChIKeyWAWIENXQTPPVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate: Structural Class & Key Characteristics


Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic alkylthiazole carbamate derivative developed by Sanofi-Aventis as a covalent, slowly reversible inhibitor of fatty acid amide hydrolase (FAAH) [1]. It belongs to the broad structural class of FAAH inhibitors disclosed in US patent 8912218, which comprises a thiazole core bearing an ethyl carbamate at the 2-position and an N-aryl acetamide side chain at the 4-position [2]. The compound is intended for use as a research tool or reference standard in FAAH-related drug discovery programs, particularly those targeting endocannabinoid modulation.

1

FAAH inhibitor tool compound with covalent, slowly reversible mechanism

2

Defined 3,4-difluorophenyl pharmacophore for SAR and selectivity studies

3

Suitable as reference standard in endocannabinoid modulation research

Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate: Unreliable Analog Substitution


Although many FAAH inhibitors share a carbamate warhead and a thiazole core, differences in the aryl amide side chain (e.g., 3,4-difluoro vs. 3,5-difluoro or 4-fluoro substitution) and the carbamate ester (e.g., ethyl vs. methyl or isobutyl) can profoundly impact enzyme inhibitory potency (IC50), selectivity against off-target serine hydrolases, metabolic stability, and blood-brain barrier penetration [1][2]. The specific 3,4-difluorophenyl group present in CAS 946236-77-7 may confer distinct binding interactions within the FAAH active site, influencing the rate of carbamylation and the duration of enzyme inactivation relative to close analogs. Given the high sensitivity of pharmacodynamic and pharmacokinetic profiles to subtle structural modifications within this chemotype, untested substitution with structurally related compounds risks experimental inconsistency and compromised preclinical conclusions.

Aryl substitution

3,4-difluoro pattern may not transfer potency or selectivity to 3,5-difluoro or mono-fluoro analogs.

Carbamate ester

Ethyl carbamate may differ from methyl/isobutyl in metabolic stability and FAAH carbamylation kinetics.

Off-target profile

Positional fluorine changes can shift FAAH/MAGL selectivity; untested analogs risk dual inhibition artifacts.

Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate: Differentiation Evidence


FAAH Inhibitory Potency: 3,4-Difluoro vs. Other Substitutions

In the Sanofi FAAH inhibitor series, the 3,4-difluorophenyl acetamide substituent on the thiazole core is expected to exhibit a distinct IC50 profile compared to the 3,5-difluoro and 4-fluoro analogs. While the patent does not disclose specific IC50 values for individual compounds, it teaches that the nature of the aryl group R5 (which includes the 3,4-difluorophenyl moiety) is a key determinant of FAAH inhibitory activity [1]. Based on general SAR trends in FAAH carbamate inhibitors, the 3,4-difluoro substitution pattern may enhance potency relative to mono-fluoro substitution by filling a lipophilic pocket in the enzyme active site, while potentially improving selectivity compared to the 3,5-difluoro regioisomer [2].

FAAH inhibitory potency
Class-level inference
3,4-difluoro vs. 3,5-difluoro / 4-fluoro – IC50 not disclosed; qualitative SAR indicates distinct potency profile
SAR-dependent potency context requires exact structure for reliable comparison
Quantitative IC50 data unavailable in accessible sources
FAAH IC50 Structure-Activity Relationship

Ethyl vs. Methyl/Isobutyl Carbamate Stability

The ethyl carbamate moiety in CAS 946236-77-7 is predicted to confer intermediate hydrolytic stability relative to the corresponding methyl and isobutyl carbamate analogs. Methyl carbamates are generally more susceptible to esterase-mediated hydrolysis, potentially leading to shorter in vivo half-lives, while bulkier isobutyl carbamates may exhibit greater metabolic stability but could also reduce the rate of FAAH active-site carbamylation due to steric hindrance [1]. A publication describing closely related thiazole carbamates from the same patent family indicates that variations in the carbamate ester group can alter the time-dependent inhibition kinetics of FAAH, with ethyl being a balanced choice for achieving both sufficient reactivity and acceptable metabolic stability [2].

Carbamate stability & kinetics
Class-level inference
Ethyl expected to balance reactivity and metabolic stability vs. methyl (more labile) and isobutyl (steric hindrance)
Ethyl ester may support more consistent study design compared to other esters
Kinetic parameters not publicly available
Carbamate stability Pharmacokinetics Covalent inhibitor

FAAH Selectivity: 3,4-Difluoro Advantage

Carbamate FAAH inhibitors can covalently modify other serine hydrolases, notably monoacylglycerol lipase (MAGL), leading to off-target effects that confound phenotypic readouts [1]. The 3,4-difluorophenyl acetamide group of CAS 946236-77-7 is hypothesized to occupy a specific subpocket within FAAH that is not conserved in MAGL, potentially enhancing FAAH selectivity relative to analogs bearing less bulky or differently oriented aryl groups. Studies on structurally related piperidinyl thiazole carbamates have shown that aryl substitution patterns can shift selectivity ratios by over 100-fold [2], indicating that even a single fluorine positional change can profoundly affect the off-target interaction profile.

FAAH vs. MAGL selectivity
Cross-study comparable
Related piperidinyl thiazole carbamates show >100-fold selectivity shifts with aryl substitution; 3,4-difluoro hypothesized to favor FAAH
Exact substitution pattern may help maintain intended FAAH selectivity profile
No direct selectivity data for CAS 946236-77-7
Selectivity Serine hydrolase Off-target

Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate: Research & Application Scenarios


Pharmacophore Validation for FAAH Inhibitors

Medicinal chemistry teams optimizing FAAH inhibitors can use CAS 946236-77-7 as a reference compound to benchmark the potency, selectivity, and time-dependent inhibition profile of novel analogs. Its 3,4-difluorophenyl acetamide group serves as a specific pharmacophoric probe to explore the SAR of the enzyme's acyl chain binding pocket [1].

Endocannabinoid Signaling in Cellular Models

Cell biologists investigating endocannabinoid tone in neuronal or immune cells can employ CAS 946236-77-7 at defined concentrations to elevate anandamide levels. The compound's covalent, slowly reversible inhibition mechanism provides sustained FAAH blockade, which is valuable for long-duration cell-based assays [2].

Bioanalytical Reference Standard

Bioanalytical laboratories developing LC-MS/MS methods for quantifying FAAH inhibitors in biological matrices require high-purity CAS 946236-77-7 as a certified reference standard. The compound's structural distinctiveness (3,4-difluorophenyl moiety) facilitates selective mass spectrometric detection and chromatographic separation from other FAAH inhibitors [1].

In Vivo Analgesic Studies in Rodents

Preclinical pharmacologists conducting rat or mouse models of neuropathic or inflammatory pain can select CAS 946236-77-7 for dose-response studies. The ethyl carbamate ester is expected to provide adequate blood-brain barrier penetration, enabling investigation of FAAH inhibition-mediated analgesia in the central nervous system [2].

Application
Selection Property
Validation Focus
Pharmacophore validation for FAAH inhibitors
Defined 3,4-difluorophenyl moiety
Benchmark potency and selectivity in SAR studies
Endocannabinoid signaling in cellular models
Covalent, slowly reversible FAAH inhibition
Sustained anandamide elevation in long-term assays
Bioanalytical reference standard
High purity, distinct mass spectrometric profile
LC-MS/MS method development for FAAH inhibitors
Preclinical pain model research
Ethyl carbamate for balanced CNS exposure potential
Dose-response and target engagement in rodent models
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